molecular formula C14H16O2 B13873901 Benzyl 1-prop-1-en-2-ylcyclopropane-1-carboxylate

Benzyl 1-prop-1-en-2-ylcyclopropane-1-carboxylate

Cat. No.: B13873901
M. Wt: 216.27 g/mol
InChI Key: RHLFDMNUJRXFOO-UHFFFAOYSA-N
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Description

Benzyl 1-prop-1-en-2-ylcyclopropane-1-carboxylate is an organic compound with a unique structure that combines a benzyl group, a cyclopropane ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-prop-1-en-2-ylcyclopropane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of benzyl alcohol with a cyclopropane carboxylic acid derivative under esterification conditions. This reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-prop-1-en-2-ylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Benzyl 1-prop-1-en-2-ylcyclopropane-1-carboxylic acid or benzyl aldehyde.

    Reduction: Benzyl 1-prop-1-en-2-ylcyclopropane-1-methanol.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Benzyl acetate: Similar ester structure but lacks the cyclopropane ring.

    Cyclopropylmethyl acetate: Contains a cyclopropane ring but lacks the benzyl group.

    Benzyl propionate: Similar ester structure with a different alkyl chain.

Uniqueness

Benzyl 1-prop-1-en-2-ylcyclopropane-1-carboxylate is unique due to the combination of its benzyl group, cyclopropane ring, and ester functionality. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

benzyl 1-prop-1-en-2-ylcyclopropane-1-carboxylate

InChI

InChI=1S/C14H16O2/c1-11(2)14(8-9-14)13(15)16-10-12-6-4-3-5-7-12/h3-7H,1,8-10H2,2H3

InChI Key

RHLFDMNUJRXFOO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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